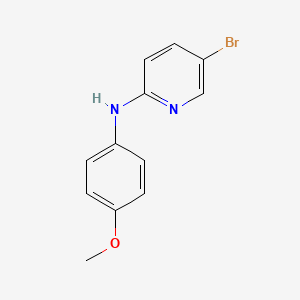

5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-N-(4-methoxyphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c1-16-11-5-3-10(4-6-11)15-12-7-2-9(13)8-14-12/h2-8H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCLHCMULYNNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301267913 | |

| Record name | 5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301267913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220020-51-8 | |

| Record name | 5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301267913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs. Industry: Its applications extend to material science, where it can be used in the creation of advanced materials with specific properties.

Wirkmechanismus

The mechanism by which 5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, influencing biological processes. The exact mechanism can vary based on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The following table compares 5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine with structurally related pyridinamine derivatives:

Electronic and Spectral Characteristics

- Methoxy Group Impact : The 4-methoxyphenyl group in the target compound enhances π-electron delocalization into the pyridine ring, as observed in quinazoline analogues, leading to red-shifted emission spectra in polar solvents like DMF . This contrasts with fluorine-substituted derivatives (e.g., 5-Bromo-N-[(4-fluorophenyl)methyl]-2-pyridinamine), where electron-withdrawing effects reduce emission intensity .

Biologische Aktivität

5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H12BrN3O

- Molecular Weight : 284.14 g/mol

- Structural Features : The compound features a bromine atom, a methoxy group, and an amine group attached to a pyridine ring, which contribute to its biological activity.

The biological activity of 5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the methoxy group enhances lipophilicity, allowing better membrane permeability and binding affinity to target proteins.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can act as a ligand for various receptors, potentially modulating signaling pathways critical for cell proliferation and survival.

Biological Activities

-

Anticancer Activity

- Several studies have indicated that 5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways.

- Case Study : In vitro assays demonstrated that the compound significantly reduced cell viability in breast cancer cell lines (IC50 values ranging from 10-20 µM) .

-

Antimicrobial Properties

- The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary results suggest it possesses moderate antibacterial effects, particularly against Gram-positive bacteria.

- Research Findings : The Minimum Inhibitory Concentration (MIC) for certain bacterial strains was found to be less than 50 µg/mL, indicating potential as an antimicrobial agent .

-

Anti-inflammatory Effects

- Investigations into the anti-inflammatory properties revealed that 5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine can inhibit pro-inflammatory cytokine production in activated macrophages.

- Study Results : The compound reduced tumor necrosis factor-alpha (TNF-α) levels by approximately 30% at a concentration of 25 µM .

Table 1: Summary of Biological Activities

| Activity Type | Assessed Effect | IC50/MIC Values |

|---|---|---|

| Anticancer | Cell Viability | 10-20 µM |

| Antimicrobial | MIC (Bacterial) | <50 µg/mL |

| Anti-inflammatory | TNF-α Inhibition | 25 µM (30% reduction) |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine generally involves the following key steps:

Starting Material Preparation: The pyridine ring is often functionalized first, for example, by preparing 2-bromo-5-substituted pyridine derivatives such as 2-bromo-5-aldehyde pyridine, which serves as a versatile intermediate.

Selective Bromination: Introduction of the bromine atom at the 5-position of the pyridine ring is achieved by controlled bromination reactions using brominating agents in the presence of suitable bases and solvents at low temperatures (0–5 °C) to ensure regioselectivity and minimize impurities.

N-Arylation: The amino group at the 2-position of the pyridine is coupled with a 4-methoxyaniline moiety through copper- or palladium-catalyzed N-arylation, often using ligands and bases to facilitate the formation of the C-N bond.

Purification: The crude product is purified by recrystallization or chromatographic techniques to obtain the target compound with high purity.

| Step | Reagents/Conditions | Solvents | Temperature | Notes |

|---|---|---|---|---|

| Bromination | Bromine or N-bromosuccinimide (NBS), base | Dichloromethane, ethanol | 0–5 °C | Controlled addition to avoid over-bromination |

| N-Arylation | Copper or palladium catalyst, base (e.g., K2CO3) | Polar aprotic solvents (DMF, DMSO) | 80–120 °C | Ligand-assisted for selectivity |

| Purification | Recrystallization or column chromatography | Suitable solvents (ethyl acetate, hexane) | Ambient | Ensures removal of impurities |

This general approach aligns with established synthetic protocols for similar pyridinamine derivatives.

Detailed Preparation of Key Intermediates

A crucial intermediate in the synthesis is 2-bromo-5-aldehyde pyridine , which can be prepared via a Grignard reaction starting from 2,5-dibromopyridine:

Step 1: Dissolve 2,5-dibromopyridine in an ether-based solvent such as tetrahydrofuran (THF) or toluene under inert atmosphere.

Step 2: Add a Grignard reagent (e.g., isopropyl magnesium chloride) dropwise at 0–20 °C to selectively form the magnesium pyridinyl intermediate.

Step 3: Quench the reaction with dimethylformamide (DMF) to introduce the aldehyde group at the 5-position.

Step 4: Acidify the reaction mixture (pH 1–4) with an acidic reagent (e.g., hydrochloric acid) and extract the product with organic solvents.

Step 5: Purify by crystallization using solvents such as n-heptane or toluene.

This method yields 2-bromo-5-aldehyde pyridine with high purity (~99.2%) and good yield (~80%) and is suitable for industrial-scale production due to mild conditions and cost-effectiveness.

Bromination and Amination Steps

In the final stages of synthesis:

Bromination: The amino-substituted pyridine intermediate is brominated at the 5-position using bromine in the presence of a base (inorganic or organic) and solvents like dichloromethane at low temperatures (0–5 °C) to obtain the 5-bromo derivative with minimal impurities.

Amination/N-Arylation: The brominated intermediate is reacted with 4-methoxyaniline under copper-catalyzed conditions to form the N-(4-methoxyphenyl) amine linkage. The use of bases such as potassium carbonate and solvents like DMF or ethanol facilitates the reaction.

Purification: The crude product is purified by recrystallization or chromatography to achieve the desired compound purity.

Comparative Summary of Preparation Methods

| Preparation Step | Method Description | Advantages | Challenges |

|---|---|---|---|

| Preparation of 2-bromo-5-aldehyde pyridine | Grignard reaction of 2,5-dibromopyridine with isopropyl magnesium chloride followed by DMF quenching | High yield and purity, industrially feasible | Requires inert atmosphere and careful temperature control |

| Bromination of pyridinamine | Bromination with bromine in presence of base at low temperature | Selective bromination, low impurity formation | Handling bromine requires safety precautions |

| N-Arylation with 4-methoxyaniline | Copper or palladium catalyzed coupling in polar aprotic solvents | Efficient C-N bond formation | Catalyst cost and reaction optimization needed |

| Purification | Recrystallization or chromatographic methods | High purity product | Solvent selection critical for yield |

Research Findings and Optimization Notes

Catalyst Selection: Copper catalysts are preferred for cost-effectiveness in N-arylation, though palladium catalysts may offer higher selectivity.

Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance reaction rates in N-arylation, while chlorinated solvents like dichloromethane are favored for bromination steps due to their inertness.

Temperature Control: Maintaining low temperatures during bromination (0–5 °C) is critical to avoid polybromination and side reactions.

Purification Strategies: Converting intermediates into acid addition salts before final bromination can improve purity and yield, as demonstrated in related pyrimidine derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via reductive amination. For example, 5-bromopyridin-2-amine reacts with 4-methoxybenzaldehyde in methanol under reflux conditions using sodium cyanoborohydride as a reducing agent . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of reactants), solvent choice (methanol or ethanol), and temperature (reflux at ~65–80°C). Post-synthesis purification via recrystallization (ethanol/water mixtures) improves yield and purity .

- Key Data : Reported yields vary between 37%–86% depending on substituents and reaction conditions .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : and NMR confirm structure and purity. Key signals include aromatic protons (δ 7.90–6.45 ppm) and methoxy groups (δ 3.80 ppm) .

- X-ray crystallography : SHELX software refines crystal structures, identifying intermolecular interactions (e.g., N–H···N hydrogen bonds) and packing motifs .

- Elemental analysis : Validates stoichiometry (e.g., CHBrNO) .

Q. How does the compound’s structure influence its biological activity in preliminary assays?

- Methodology : The bromine atom enhances electrophilicity for nucleophilic substitution, while the methoxyphenyl group improves lipophilicity, aiding membrane permeability. In vitro assays (e.g., antimicrobial or anticancer screens) compare activity against analogs lacking substituents (e.g., unsubstituted pyridinamines) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?

- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, angles, and non-covalent interactions. For example, the title compound forms centrosymmetric dimers via N–H···N hydrogen bonds (2.50 Å) and π-π stacking (Cg···H interactions) . SHELXL refinement protocols are critical for handling disorder or twinning in crystals .

Q. What computational approaches are used to predict binding modes or pharmacokinetic properties?

- Methodology :

- Docking studies : Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes or receptors) using PyMOL for visualization.

- ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability. The methoxy group may reduce metabolic clearance compared to hydroxyl analogs .

Q. How can researchers address contradictions in reported biological activity data across studies?

- Methodology :

- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay).

- SAR analysis : Compare substituent effects (e.g., replacing Br with Cl or methoxy with ethoxy) to isolate structural determinants of activity .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., Br substituents correlate with enhanced anticancer activity) .

Q. What strategies improve hydrolytic stability during storage or biological testing?

- Methodology :

- pH buffering : Store in anhydrous DMSO or ethanol at neutral pH to prevent dehalogenation.

- Lyophilization : Freeze-drying minimizes degradation in aqueous solutions .

Q. How can solubility challenges be mitigated for in vivo studies?

- Methodology :

- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility.

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (~150 nm) to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.